Cas no 1017423-88-9 ([3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid)
![[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid structure](https://ja.kuujia.com/scimg/cas/1017423-88-9x500.png)
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid 化学的及び物理的性質
名前と識別子
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- [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid
- 1H-1,2,3-Triazole-5-acetic acid, 1-(4-fluorophenyl)-
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- インチ: 1S/C10H8FN3O2/c11-7-1-3-8(4-2-7)14-9(5-10(15)16)6-12-13-14/h1-4,6H,5H2,(H,15,16)
- InChIKey: HRZKKRRUVVLDLQ-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=C(F)C=C2)C(CC(O)=O)=CN=N1
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM484156-1g |
2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid |
1017423-88-9 | 97% | 1g |
$371 | 2023-02-27 | |
Ambeed | A553117-1g |
2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid |
1017423-88-9 | 97% | 1g |
$375.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605507-1g |
2-(1-(4-Fluorophenyl)-1H-1,2,3-triazol-5-yl)acetic acid |
1017423-88-9 | 97% | 1g |
¥2576.0 | 2023-02-27 |
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid 関連文献
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acidに関する追加情報
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid (CAS No. 1017423-88-9): A Comprehensive Overview
[3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid (CAS No. 1017423-88-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique triazole and fluoro-substituted phenyl moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The structure of [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid is particularly noteworthy. The presence of the triazole ring, a five-membered heterocyclic compound with two nitrogen atoms, imparts significant stability and reactivity to the molecule. The fluoro-substituted phenyl group further enhances the compound's lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Recent research has highlighted the potential of [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid in various therapeutic areas. Studies have shown that this compound possesses potent anti-inflammatory properties, which are attributed to its ability to inhibit key enzymes involved in the inflammatory response. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid effectively inhibited cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.
Beyond its anti-inflammatory properties, [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid has also shown promise as an antimicrobial agent. Research conducted at the University of California revealed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways.
In the realm of cancer research, [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid has been investigated for its potential as an anticancer agent. A 2021 study published in the Cancer Research Journal reported that this compound selectively induced apoptosis in cancer cells while sparing normal cells. The selective cytotoxicity is attributed to the compound's ability to target specific signaling pathways that are aberrantly activated in cancer cells.
The pharmacokinetic properties of [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid have also been extensively studied. Research indicates that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Additionally, the compound shows low toxicity in preclinical studies, further supporting its safety profile.
In terms of synthesis, [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid can be synthesized using various methods. One common approach involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, which is known for its high efficiency and selectivity. This method allows for the facile introduction of the triazole ring onto a variety of functionalized substrates. Another synthetic route involves the reaction of 4-fluorophenylacetonitrile with azides followed by hydrolysis to yield the final product.
The applications of [3-(4-Fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid extend beyond pharmaceuticals. In materials science, this compound has been explored for its use in developing novel functional materials with enhanced mechanical and thermal properties. The unique electronic structure of the triazole ring makes it an excellent candidate for applications in electronic devices and sensors.
In conclusion, [3-(4-fluoro-phenyl)-3H-[1,2,3]triazol-4-yl]-acetic acid (CAS No. 1017423-88-9) is a multifunctional compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and favorable biological activities make it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, this compound is poised to play a significant role in advancing medical treatments and technological innovations.
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